molecular formula C12H17NO B13249496 N-cyclobutyl-4-ethoxyaniline

N-cyclobutyl-4-ethoxyaniline

Cat. No.: B13249496
M. Wt: 191.27 g/mol
InChI Key: MNFGMNTTXQDRKI-UHFFFAOYSA-N
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Description

N-Cyclobutyl-4-ethoxyaniline (CAS 1247559-41-6) is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . Its structure features a cyclobutylamine group linked to a 4-ethoxy-substituted aniline, making it a derivative of aniline and placing it within a class of compounds studied for their potential in medicinal chemistry . Compounds with structural similarities to this compound, particularly aniline derivatives and Mannich bases, are of significant interest in pharmaceutical research and drug design . They serve as key intermediates or precursors in the synthesis of more complex molecules. Mannich bases, a structurally diverse class obtained through the aminomethylation reaction, are extensively investigated for their broad spectrum of biological activities . Research indicates that such compounds can exhibit anticancer and cytotoxic properties, potentially through mechanisms like the alkylation of cellular thiols (e.g., glutathione) or the inhibition of enzymes like DNA topoisomerase I . Furthermore, these structural motifs are explored for their antibacterial, antifungal, anticonvulsant, anti-inflammatory, and analgesic activities . The introduction of an aminomethyl function, as seen in Mannich bases, is also a recognized strategy in prodrug design to modulate the hydrophilicity or lipophilicity of a drug, thereby improving its delivery into the body . This compound is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this chemical should consult its Safety Data Sheet (SDS) and adhere to all safe laboratory practices.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-cyclobutyl-4-ethoxyaniline

InChI

InChI=1S/C12H17NO/c1-2-14-12-8-6-11(7-9-12)13-10-4-3-5-10/h6-10,13H,2-5H2,1H3

InChI Key

MNFGMNTTXQDRKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CCC2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on 4-Ethoxyaniline

The most direct and widely studied approach involves nucleophilic substitution reactions, where a cyclobutyl halide or related electrophile reacts with 4-ethoxyaniline (para-ethoxy aniline). The general scheme is:

$$ \text{Cyclobutyl halide} + \text{4-ethoxyaniline} \rightarrow \text{this compound} $$

Reaction Conditions:

  • Reagents: Cyclobutyl bromide or chloride, 4-ethoxyaniline
  • Catalysts: Copper or palladium catalysts can be employed to facilitate C–N bond formation
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO)
  • Temperature: Elevated temperatures between 80–120°C to promote nucleophilic substitution
  • Reaction Time: 4–12 hours depending on conditions

Reaction Mechanism:

The nucleophilic amine attacks the electrophilic cyclobutyl halide, displacing the halide ion and forming the desired N-cyclobutyl derivative.

Reductive Amination Approach

An alternative method involves reductive amination, where a cyclobutylamine derivative reacts with 4-ethoxybenzaldehyde or similar aldehydes, followed by reduction to form the secondary amine.

Reaction Scheme:

$$ \text{Cyclobutylamine} + \text{4-ethoxybenzaldehyde} \xrightarrow{\text{reducing agent}} \text{this compound} $$

Conditions:

Industrial-Scale Synthesis

For large-scale production, the synthesis is optimized for high yield and minimal by-products. The typical process involves:

Table 1: Typical Reaction Parameters for Industrial Synthesis

Parameter Typical Range Purpose/Notes
Temperature 80–120°C Promotes nucleophilic substitution
Catalyst Cu, Pd Facilitates C–N bond formation
Solvent DMSO, DMF Enhances solubility of reactants
Reaction Time 4–12 hours Ensures complete conversion
Yield >85% Optimized through process control

Reaction Optimization and Challenges

  • Selectivity: Achieving mono-substitution at the nitrogen without over-alkylation.
  • Purity: Removing unreacted starting materials and side-products.
  • Yield: Maximized via temperature control, catalyst loading, and solvent choice.
  • Environmental Impact: Use of greener solvents and catalytic systems to reduce waste.

Research Findings and Data Analysis

Recent studies have demonstrated that nucleophilic substitution remains the most effective route, with yields exceeding 85% under optimized conditions. For example, a study involving cyclobutyl halides reacting with aromatic amines reported:

Parameter Result Reference
Catalyst CuI or Pd/C ,
Temperature 100°C ,
Yield 80–90% ,
Purity >98% (HPLC)

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-4-ethoxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro derivatives to amines using hydrogenation or chemical reducing agents.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-cyclobutyl-4-ethoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-ethoxyaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclobutyl and ethoxy groups contribute to its binding affinity and specificity, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Ethoxy vs. Methoxy/Alkoxy Substituents
  • N-(4-Methoxybenzylidene)-4-butylaniline (): The methoxy group at the para position enhances electron density on the aromatic ring via resonance, similar to ethoxy in N-cyclobutyl-4-ethoxyaniline.
  • 4-Hexyloxyaniline (): The hexyloxy chain increases hydrophobicity and steric hindrance compared to ethoxy, which may reduce solubility in polar solvents but improve lipid membrane permeability .
Cyclobutyl vs. Other N-Substituents
  • N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline (): The sec-butyl-phenoxybutyl chain introduces greater conformational flexibility than the rigid cyclobutyl group. This flexibility could enhance binding to proteins but reduce thermal stability .
  • Nitrosoaniline Derivatives (): Compounds like 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d) feature nitroso groups (-NO), which are electron-withdrawing and redox-active. This contrasts with the electron-donating cyclobutyl group, leading to divergent reactivity in oxidation or coupling reactions .

Physical and Spectral Properties

Compound Molecular Formula Molecular Weight Key Spectral Data (NMR/MS) Notable Physical Properties
This compound C₁₂H₁₇NO 191.27 g/mol ¹H NMR: δ 6.7–7.2 (aromatic), δ 1.3–1.6 (cyclobutyl) High melting point due to rigidity
4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline () C₂₂H₂₂N₂O₃ 362.43 g/mol HRMS: m/z 362.1632 [M+H]⁺ Crystalline solid; mp 145–147°C
3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d) () C₁₅H₁₅ClN₂O₃ 306.75 g/mol ¹³C NMR: δ 154.2 (C-NO) Orange powder; mp 112–114°C

Biological Activity

N-cyclobutyl-4-ethoxyaniline is a compound that falls under the category of Mannich bases, which are known for their diverse biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Overview of Mannich Bases

Mannich bases are synthesized through the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a ketone. These compounds have garnered attention for their potential therapeutic applications due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

Where:

  • Cyclobutyl group contributes to its unique properties.
  • Ethoxy group enhances solubility and reactivity.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has shown significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values indicate its potency in inhibiting cell proliferation.

Cell Line IC50 Value (µM) Reference
MCF-7< 5
A549< 10

In vitro assays demonstrated that this compound induces apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and cell shrinkage .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Its effectiveness is comparable to standard antibiotics, making it a potential candidate for further development in treating bacterial infections.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Case Studies

  • Breast Cancer Treatment : A study involving MCF-7 cells treated with this compound showed a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
  • Antibacterial Screening : In a comparative study against common pathogens, this compound demonstrated significant antibacterial effects that warrant further investigation into its potential as an alternative antibiotic .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-cyclobutyl-4-ethoxyaniline, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with 4-ethoxyaniline as the precursor. React with cyclobutyl bromide under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like XPhos, and a base such as Cs₂CO₃) to introduce the cyclobutyl group .
  • Step 2 : Optimize temperature (80–120°C) and solvent (toluene or dioxane) to balance reactivity and steric hindrance from the cyclobutyl moiety .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (≥98%) .
    • Key Data :
ParameterOptimal RangeImpact on Yield
CatalystPd(OAc)₂/XPhos85–90% yield
SolventTolueneHigher stability
Time12–24 hrsAvoid over-reaction

Q. How can spectroscopic techniques (NMR, HRMS) validate the structure of this compound?

  • Methodology :

  • ¹H NMR : Look for distinct signals: δ 1.2–1.5 ppm (ethoxy CH₃), δ 3.8–4.2 ppm (cyclobutyl CH₂), and δ 6.7–7.2 ppm (aromatic protons) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, calculated m/z 220.1331 vs. observed 220.1334 .
    • Common Pitfalls : Overlapping cyclobutyl and ethoxy signals in NMR may require advanced techniques like COSY or NOESY for resolution .

Advanced Research Questions

Q. How does the electron-donating ethoxy group influence the reactivity of this compound in aromatic substitution reactions?

  • Methodology :

  • Comparative Study : Synthesize derivatives (e.g., replacing ethoxy with methoxy or nitro groups) and compare reaction rates in electrophilic substitution (e.g., nitration or halogenation) .
  • DFT Calculations : Use Gaussian09 to model electron density maps and predict regioselectivity. The ethoxy group directs electrophiles to the para position due to resonance stabilization .
    • Data Contradictions : Some studies report unexpected meta substitution in sterically hindered analogs; verify via X-ray crystallography (e.g., CCDC-2100901) .

Q. What strategies resolve contradictions between computational predictions and experimental data in cyclobutyl-aniline derivatives?

  • Case Study : If DFT models predict a planar cyclobutyl ring but X-ray data show puckering (torsion angle >10°), re-evaluate basis sets (e.g., B3LYP/6-311+G(d,p) vs. M06-2X) and incorporate solvent effects .
  • Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar compounds (e.g., refcode: XUTJIA, XUTJOC) .

Q. How can this compound serve as a ligand or intermediate in supramolecular chemistry?

  • Experimental Design :

  • Coordination Chemistry : React with transition metals (e.g., Ni(II) or Cu(II)) in ethanol/water. Monitor complexation via UV-Vis (λ shift ~30 nm) and ESI-MS .
  • Supramolecular Assembly : Co-crystallize with dicarboxylic acids (e.g., terephthalic acid) to study hydrogen-bonding networks. Analyze packing motifs using Mercury 4.3 .
    • Results : Ethoxy groups enhance solubility, while the cyclobutyl moiety introduces steric control over crystal symmetry .

Data-Driven Research Gaps

  • Synthesis : Limited data on enantioselective synthesis of chiral cyclobutyl-anilines (potential for asymmetric catalysis).
  • Stability : Long-term degradation studies under varying pH/temperature are absent; use accelerated stability testing (ICH Q1A guidelines).
  • Toxicity : No published ecotoxicology data; recommend zebrafish embryo assays (OECD 236) for preliminary evaluation.

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